

Application Notes and Protocols for Sulfadoxine Determination using Cloud Point Extraction

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Compound of Interest

Compound Name: Sulfadoxine

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These application notes provide a detailed overview and protocol for the determination of **sulfadoxine** in pharmaceutical formulations using Cloud Point Extraction (CPE). This method offers a simple, sensitive, and environmentally friendly alternative to traditional extraction techniques.

Introduction

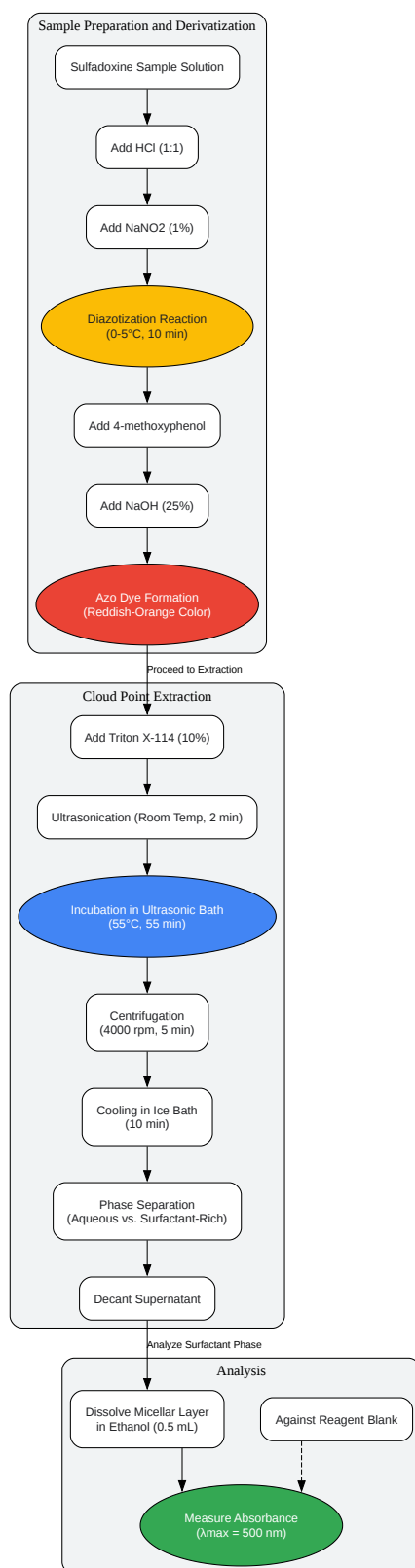
Cloud Point Extraction (CPE) is a separation and preconcentration technique that utilizes the phase-separation behavior of non-ionic or zwitterionic surfactants in aqueous solutions. Above a specific temperature, known as the cloud point temperature, the surfactant solution separates into a small, surfactant-rich phase (coacervate phase) and a large, aqueous phase. The analyte of interest, in this case, **sulfadoxine**, can be partitioned into the surfactant-rich phase, thereby achieving extraction and preconcentration. This methodology is advantageous due to its low cost, safety, and reduced consumption of organic solvents.

The determination of **sulfadoxine** using CPE often involves a derivatization step to form a colored product, which can then be quantified spectrophotometrically. A common approach is the diazotization of the primary amino group of **sulfadoxine**, followed by coupling with a suitable chromogenic reagent.

Principle of the Method

The protocol described here is based on the diazotization of **sulfadoxine** with sodium nitrite in an acidic medium, followed by a coupling reaction with 4-methoxyphenol in an alkaline medium to form a stable and colored azo dye. This colored product is then extracted from the bulk aqueous phase into the surfactant-rich phase of Triton X-114. The absorbance of the extracted dye in the surfactant phase is measured spectrophotometrically to determine the concentration of **sulfadoxine**.

A logical workflow for the Cloud Point Extraction of **Sulfadoxine** is depicted below.



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Caption: Workflow for **Sulfadoxine** Determination via CPE.

Experimental Protocols

1. Reagents and Solutions

- Standard **Sulfadoxine** Solution (1000 µg/mL): Dissolve 0.1 g of pure **sulfadoxine** in 2 mL of 0.4 M HCl and dilute to 100 mL with distilled water in a volumetric flask.
- Sodium Nitrite (NaNO₂) Solution (1% w/v): Dissolve 1.0 g of NaNO₂ in 100 mL of distilled water.
- Hydrochloric Acid (HCl) Solution (1:1 v/v): Mix equal volumes of concentrated HCl and distilled water.
- 4-Methoxyphenol Solution (1000 µg/mL): Dissolve 0.1 g of 4-methoxyphenol in distilled water and dilute to 100 mL in a volumetric flask.
- Sodium Hydroxide (NaOH) Solution (25% w/v): Dissolve 25 g of NaOH in distilled water and dilute to 100 mL.
- Triton X-114 Solution (10% v/v): Dissolve 10 mL of Triton X-114 in distilled water and dilute to 100 mL.
- Ethanol

2. Instrumentation

- UV-Visible Spectrophotometer
- Centrifuge
- Ultrasonic Bath
- Water Bath
- Vortex Mixer
- pH Meter

3. Cloud Point Extraction Procedure

- Transfer an aliquot of the standard or sample solution containing **sulfadoxine** into a 25 mL volumetric flask.
- Place the flask in an ice bath at 0-5°C.
- Add 0.75 mL of (1:1) HCl.
- Gradually add 0.5 mL of 1% NaNO₂ solution and allow the mixture to stand for 10 minutes to complete the diazotization reaction.
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